Benzenepropanal, 5-bromo-2-chloro-

Description

BenchChem offers high-quality Benzenepropanal, 5-bromo-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 5-bromo-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

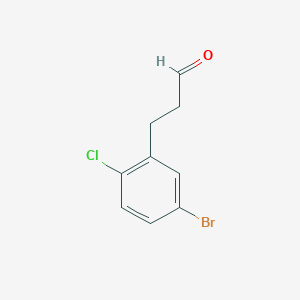

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO |

|---|---|

Molecular Weight |

247.51 g/mol |

IUPAC Name |

3-(5-bromo-2-chlorophenyl)propanal |

InChI |

InChI=1S/C9H8BrClO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |

InChI Key |

DYJRVPINTQPTJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCC=O)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Aromatic Aldehydes

Benzenepropanal, 5-bromo-2-chloro- belongs to the broader class of halogenated aromatic aldehydes. These are organic compounds that feature an aldehyde functional group (-CHO) directly or indirectly attached to an aromatic ring that also bears one or more halogen atoms. The presence of halogens on the aromatic ring significantly influences the chemical reactivity of the entire molecule.

Halogenated aromatic aldehydes are notable for several key reasons:

Modified Reactivity: The electron-withdrawing nature of halogens can deactivate the aromatic ring towards electrophilic substitution, while also influencing the reactivity of the aldehyde group.

Synthetic Handles: The carbon-halogen bonds serve as reactive sites for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry.

Diverse Transformations: The aldehyde group itself can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions to form larger molecules. nih.gov Studies on similar compounds have shown that the aldehyde group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. nih.govasm.org

The α-carbon to the carbonyl group in aldehydes can also be halogenated, a reaction that typically proceeds via an enol or enolate intermediate. jove.comlibretexts.orgpressbooks.pub This further expands the synthetic utility of this class of compounds. The specific positioning of the bromo and chloro substituents on the benzene (B151609) ring of Benzenepropanal, 5-bromo-2-chloro- offers a unique electronic and steric environment, potentially leading to selective reactions at one halogen over the other.

Table 1: Physicochemical Properties of Benzenepropanal, 5-bromo-2-chloro- (Note: The following data are predicted values based on the compound's structure, as extensive experimental data is not widely available.)

| Property | Value |

| IUPAC Name | 3-(5-bromo-2-chlorophenyl)propanal |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.52 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)CCC=O |

| InChI Key | Predicted: YWGYQPJNYHWTMS-UHFFFAOYSA-N |

| Physical State | Predicted: Liquid or Low-Melting Solid |

Significance in Advanced Organic Synthesis Strategies

Established Reaction Pathways and Precursors

The synthesis of Benzenepropanal, 5-bromo-2-chloro- can be approached from multiple strategic starting points. The key disconnections involve either the late-stage introduction of the halogen atoms onto a benzenepropanal core or the construction of the propanal sidechain on a pre-halogenated benzene (B151609) ring.

Synthesis via Halogenation of Benzenepropanal Derivatives

A plausible route to Benzenepropanal, 5-bromo-2-chloro- involves the sequential halogenation of a suitable benzenepropanal precursor. The order of halogen introduction is critical and is dictated by the directing effects of the substituents on the aromatic ring. The propanal group is an ortho-, para-directing deactivator, while the chloro and bromo groups are also ortho-, para-directing deactivators.

Starting with 2-chlorobenzenepropanal, subsequent bromination would be directed to the para position relative to the chloro group, yielding the desired 5-bromo-2-chloro-benzenepropanal. Conversely, starting with 4-bromobenzenepropanal, chlorination would likely yield a mixture of products due to the competing directing effects of the bromo and propanal groups.

Key considerations for this pathway include the choice of halogenating agents and the control of reaction conditions to prevent over-halogenation or side-chain reactions.

| Precursor | Halogenating Agent | Catalyst | Potential Product |

| 2-Chlorobenzenepropanal | N-Bromosuccinimide (NBS) | Iron(III) bromide | Benzenepropanal, 5-bromo-2-chloro- |

| 4-Bromobenzenepropanal | N-Chlorosuccinimide (NCS) | Iron(III) chloride | Mixture of isomers |

Synthesis through Aldehyde Functionalization of Halogenated Benzenes

An alternative and potentially more controlled approach is the introduction of the propanal sidechain onto a commercially available dihalogenated benzene, such as 1-bromo-4-chlorobenzene (B145707). This can be achieved through a two-step sequence involving a Friedel-Crafts acylation followed by reduction of the resulting ketone.

The Friedel-Crafts acylation of 1-bromo-4-chlorobenzene with propanoyl chloride and a Lewis acid catalyst like aluminum chloride would yield 1-(5-bromo-2-chlorophenyl)propan-1-one. Subsequent reduction of the ketone, for instance, via a Wolff-Kishner or Clemmensen reduction, would furnish the target aldehyde.

Direct formylation of 1-bromo-4-chlorobenzene using methods like the Vilsmeier-Haack or Gattermann-Koch reaction could also be explored, though these reactions typically introduce a single aldehyde group and may require further modification to achieve the propanal sidechain. google.comwikipedia.org

| Starting Material | Reagents | Intermediate | Final Product |

| 1-Bromo-4-chlorobenzene | 1. Propanoyl chloride, AlCl3; 2. H2NNH2, KOH | 1-(5-Bromo-2-chlorophenyl)propan-1-one | Benzenepropanal, 5-bromo-2-chloro- |

| 1-Bromo-4-chlorobenzene | Dichloromethyl methyl ether, TiCl4 | 5-Bromo-2-chlorobenzaldehyde (B64787) | Benzenepropanal, 5-bromo-2-chloro- (requires further steps) nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, offer an efficient and atom-economical alternative for the synthesis of substituted aromatic compounds. nih.govrsc.org While a specific MCR for Benzenepropanal, 5-bromo-2-chloro- has not been reported, a hypothetical approach could involve the reaction of a 5-bromo-2-chlorophenyl-containing precursor, a source of the aldehyde group, and a two-carbon unit.

For instance, a reaction involving a Grignard reagent derived from 1-bromo-4-chlorobenzene, an appropriate electrophile to introduce the propanal sidechain, and a suitable workup could potentially assemble the core structure in a convergent manner. The development of such an MCR would represent a novel and highly efficient route to this class of compounds.

Catalytic Systems in the Synthesis of Benzenepropanal, 5-bromo-2-chloro-

The choice of catalyst is paramount in directing the regioselectivity and efficiency of the synthetic pathways described above. Both homogeneous and heterogeneous catalysts can be envisioned for the various transformations.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity. In the context of synthesizing Benzenepropanal, 5-bromo-2-chloro-, homogeneous catalysts would be particularly relevant for the aldehyde functionalization pathways.

For example, palladium-based catalysts are widely used for carbonylation reactions to introduce aldehyde functionalities onto aromatic rings. researchgate.netorganic-chemistry.org A palladium-catalyzed formylation of 1-bromo-4-chlorobenzene could be a key step. Rhodium complexes, such as Wilkinson's catalyst, are well-known for their use in hydroformylation reactions, which could potentially be adapted to introduce the propanal group. libretexts.orgnih.gov

| Reaction Type | Catalyst System | Substrate | Potential Advantage |

| Formylation | Pd(OAc)2 / cataCXium A | 1-Bromo-4-chlorobenzene | High yield and functional group tolerance researchgate.net |

| Hydroformylation | HRh(CO)(PPh3)3 | Substituted styrene | Direct introduction of aldehyde group libretexts.org |

| Hydrogenation | Ru or Rh complexes | Aromatic aldehydes | Selective reduction acs.org |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants and offer advantages in terms of ease of separation and recyclability. For the synthesis of Benzenepropanal, 5-bromo-2-chloro-, heterogeneous catalysts could be employed in several steps.

Lewis acids supported on solid materials, such as silica (B1680970) or alumina, can be used for Friedel-Crafts acylation, minimizing the generation of corrosive waste associated with traditional Lewis acids like aluminum chloride. vaia.com Furthermore, supported metal catalysts, such as palladium on carbon (Pd/C), are standard for hydrogenation reactions, including the reduction of a ketone to an alkane sidechain. The development of heterogeneous catalysts for direct C-H activation and functionalization of halogenated benzenes is also an active area of research that could lead to more sustainable synthetic routes. dntb.gov.ua

| Reaction Type | Catalyst System | Substrate | Potential Advantage |

| Friedel-Crafts Acylation | Silica-supported AlCl3 | 1-Bromo-4-chlorobenzene | Catalyst recyclability, reduced waste vaia.com |

| Hydrogenation/Reduction | Pd/C | 1-(5-Bromo-2-chlorophenyl)propan-1-one | Standard, efficient reduction |

| Formylation | Nanosized CuO/HZSM-5 | Amines (by analogy) | Efficient and heterogeneous dntb.gov.ua |

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts and enabling unique reactivity. For the synthesis of Benzenepropanal, 5-bromo-2-chloro-, organocatalysis could be envisioned in the key step of introducing the propanal moiety onto a suitable 5-bromo-2-chlorophenyl precursor.

A plausible organocatalytic approach would involve the α-functionalization of a propanal equivalent. For instance, the use of a chiral secondary amine catalyst, such as a derivative of proline, could facilitate the asymmetric Michael addition of propanal to an electrophilic acceptor, which could then be further elaborated to the target compound. However, a more direct route would be the functionalization of a pre-existing alkyl chain on the aromatic ring.

Given the structure of Benzenepropanal, 5-bromo-2-chloro-, a key challenge is the selective oxidation of a propylbenzene (B89791) precursor at the benzylic position to an aldehyde. While organocatalytic methods for such transformations are still an evolving field, certain strategies could be hypothesized. For example, an organocatalytic system involving N-hydroxyphthalimide (NHPI) in conjunction with a co-catalyst could potentially mediate the aerobic oxidation of 1-bromo-4-chloro-2-propylbenzene. This approach, while not yet reported for this specific substrate, aligns with the principles of organocatalysis by utilizing small organic molecules to facilitate the reaction.

Stereochemical Considerations in Benzenepropanal, 5-bromo-2-chloro- Synthesis

The chemical name "Benzenepropanal, 5-bromo-2-chloro-" does not inherently suggest the presence of a stereocenter in the final molecule, as the propanal side chain is achiral. However, stereochemical considerations could become highly relevant if the synthetic route proceeds through a chiral intermediate or if substitutions on the propanal chain were desired.

For instance, a synthetic strategy involving the asymmetric reduction of a corresponding α,β-unsaturated aldehyde would introduce a chiral center. Similarly, an enantioselective alkylation of a 5-bromo-2-chlorobenzaldehyde derivative would lead to a chiral secondary alcohol, which could then be oxidized to the target propanal. In such hypothetical scenarios, the choice of chiral catalyst or auxiliary would be crucial in determining the stereochemical outcome of the reaction.

While direct stereochemical studies on Benzenepropanal, 5-bromo-2-chloro- are not available, the broader field of asymmetric synthesis of substituted aldehydes provides a framework for how such control could be achieved if a chiral analogue were to be synthesized.

Process Optimization and Scale-Up Methodologies

The efficient and scalable synthesis of any chemical compound is a critical aspect of its practical application. For Benzenepropanal, 5-bromo-2-chloro-, process optimization would focus on maximizing yield, purity, and safety while minimizing costs and environmental impact. This would involve a detailed study of reaction parameters and the application of green chemistry principles.

Reaction Condition Optimization

The optimization of reaction conditions is a cornerstone of process chemistry. For a multi-step synthesis of Benzenepropanal, 5-bromo-2-chloro-, each step would require careful optimization. Drawing parallels from the synthesis of related compounds like 5-bromo-2-chlorobenzoic acid, key parameters for optimization would include:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and side product formation. For instance, in a potential Friedel-Crafts acylation to introduce a keto-group that is later reduced, the polarity and coordinating ability of the solvent would be critical.

Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency is crucial for cost reduction and ease of purification.

Temperature and Reaction Time: Precise control over temperature and reaction time is essential to ensure complete conversion of starting materials and to minimize the formation of impurities.

Reagent Stoichiometry: Optimizing the molar ratios of reactants can maximize the yield of the desired product and reduce waste.

A hypothetical optimization study for a key synthetic step is presented in the table below.

| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 5 | 0 | 12 | 65 |

| 2 | Toluene | 5 | 25 | 8 | 72 |

| 3 | Acetonitrile (B52724) | 2.5 | 25 | 12 | 85 |

| 4 | Acetonitrile | 1 | 25 | 24 | 82 |

This table represents a hypothetical optimization of a generic cross-coupling reaction that could be part of the synthesis and is for illustrative purposes only.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to reduce the environmental footprint of chemical processes. For the synthesis of Benzenepropanal, 5-bromo-2-chloro-, several green chemistry strategies could be implemented:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, especially those that are highly efficient and can be recycled, reduces the generation of stoichiometric waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While likely challenging for this specific halogenated aromatic compound, exploring routes that start from more sustainable materials is a long-term goal of green chemistry.

By integrating these principles, the synthesis of Benzenepropanal, 5-bromo-2-chloro- could be designed to be more environmentally benign.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Benzenepropanal, 5 Bromo 2 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Benzenepropanal, 5-bromo-2-chloro-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Methodologies

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Benzenepropanal, 5-bromo-2-chloro-, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the propyl side chain.

The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a triplet in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. libretexts.org The splitting into a triplet is due to coupling with the adjacent methylene (B1212753) group of the propyl chain.

The aromatic region of the spectrum would likely display three signals corresponding to the three protons on the substituted benzene (B151609) ring. The proton at the C6 position, being ortho to the chlorine atom, would appear as a doublet. The proton at the C4 position, situated between the bromine and the propyl group, would likely be a doublet of doublets due to coupling with the protons at C3 and C6. The proton at the C3 position, adjacent to the propyl chain, would also appear as a doublet. The exact chemical shifts of these aromatic protons are influenced by the electronic effects of the bromo and chloro substituents.

The two methylene groups of the propanal chain will give rise to complex multiplets in the aliphatic region of the spectrum. The methylene group adjacent to the aromatic ring (benzylic protons) would likely appear as a triplet around δ 2.9-3.1 ppm, while the methylene group adjacent to the aldehyde group would appear as a triplet of triplets (or a more complex multiplet) around δ 2.7-2.9 ppm, due to coupling with both the benzylic protons and the aldehydic proton.

Predicted ¹H NMR Data for Benzenepropanal, 5-bromo-2-chloro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CHO | 9.8 | t | ~1.5 |

| H-6 | 7.4 | d | ~2.5 |

| H-4 | 7.3 | dd | ~8.5, 2.5 |

| H-3 | 7.2 | d | ~8.5 |

| Ar-CH₂ | 3.0 | t | ~7.5 |

| CH₂-CHO | 2.8 | dt | ~7.5, 1.5 |

Carbon-13 NMR (¹³C NMR) Methodologies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of Benzenepropanal, 5-bromo-2-chloro-, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The most downfield signal will be that of the carbonyl carbon of the aldehyde group, typically appearing in the range of δ 195-205 ppm. The six aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon atoms directly bonded to the electron-withdrawing bromine and chlorine atoms (C5 and C2) will be significantly deshielded. The quaternary carbon attached to the propyl chain (C1) will also be identifiable.

The two aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum. The benzylic carbon (Ar-CH₂) is expected around δ 30-35 ppm, while the carbon adjacent to the carbonyl group (CH₂-CHO) will be slightly more deshielded, appearing around δ 40-45 ppm.

Predicted ¹³C NMR Data for Benzenepropanal, 5-bromo-2-chloro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 200 |

| C-1 (Ar-C) | 140 |

| C-2 (Ar-C-Cl) | 134 |

| C-3 (Ar-CH) | 132 |

| C-4 (Ar-CH) | 130 |

| C-5 (Ar-C-Br) | 118 |

| C-6 (Ar-CH) | 128 |

| Ar-CH₂ | 32 |

| CH₂-CHO | 43 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the aldehydic proton and the adjacent methylene protons, and between the two methylene groups of the propyl chain. In the aromatic region, correlations between adjacent protons (H-3 with H-4, and H-4 with H-6) would be visible, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the protonated carbons. For example, the proton signal at ~9.8 ppm would correlate with the carbon signal at ~200 ppm, confirming the aldehyde group. Similarly, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the aliphatic proton signals with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the aldehydic proton would show a correlation to the benzylic carbon, and the benzylic protons would show correlations to the aromatic carbons C1, C2, and C6, thus confirming the attachment of the propyl chain to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks.

For Benzenepropanal, 5-bromo-2-chloro-, the molecular ion peak [M]⁺ would be expected. A key feature of the mass spectrum would be the isotopic pattern of the molecular ion and fragment ions containing bromine and chlorine. docbrown.info Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This would result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogens.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable acylium ion [M-1]⁺, and the loss of the entire aldehyde group (-CHO) to give [M-29]⁺. miamioh.edulibretexts.org Alpha-cleavage of the propyl chain could also occur, leading to the formation of a stable benzylic cation. The fragmentation of the aromatic ring itself can also be observed. whitman.edu

Predicted Key Fragments in the EI-MS of Benzenepropanal, 5-bromo-2-chloro-

| m/z | Ion Structure |

| 248/250/252 | [M]⁺ Molecular ion |

| 247/249/251 | [M-H]⁺ |

| 219/221/223 | [M-CHO]⁺ |

| 183/185 | [C₇H₄BrCl]⁺ (loss of C₃H₅O) |

| 91 | Tropylium ion (if rearrangement occurs) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of a compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are desolvated.

For Benzenepropanal, 5-bromo-2-chloro-, ESI-MS would be expected to show a prominent protonated molecule [M+H]⁺ or adducts with solvent molecules or salts (e.g., [M+Na]⁺). The characteristic isotopic pattern for bromine and chlorine would also be clearly visible in the ESI-MS spectrum, providing a high degree of confidence in the elemental composition of the detected ion and thus the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound. For Benzenepropanal, 5-bromo-2-chloro-, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition (C9H8BrClO). The technique's high accuracy would differentiate the target compound from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, indicating the loss of specific fragments such as the propanal side chain or the halogen atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For Benzenepropanal, 5-bromo-2-chloro-, the IR and Raman spectra would be expected to show characteristic absorption or scattering bands corresponding to:

C=O stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹.

C-H stretch of the aldehyde, usually appearing as a pair of bands between 2700-2900 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-H stretching of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹).

C-Cl and C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers.

A data table, had the information been available, would have listed these vibrational frequencies and their assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzenepropanal, 5-bromo-2-chloro- would likely exhibit absorption bands corresponding to π → π* transitions of the substituted benzene ring and n → π* transitions of the carbonyl group in the aldehyde. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring. The bromine and chlorine atoms, as well as the propanal group, would act as auxochromes and chromophores, shifting the absorption maxima (λmax) compared to unsubstituted benzenepropanal.

X-ray Crystallography for Solid-State Structure Determination

If Benzenepropanal, 5-bromo-2-chloro- can be synthesized and obtained as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking. A detailed crystallographic data table would typically include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Reactivity and Reaction Mechanisms of Benzenepropanal, 5 Bromo 2 Chloro

Reactions Involving the Halogen Substituents

The bromo and chloro atoms attached to the benzene (B151609) ring are potential leaving groups in substitution and coupling reactions. Their reactivity is influenced by the electronic properties of the aromatic ring and the nature of the attacking species.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

In Benzenepropanal, 5-bromo-2-chloro-, the aldehyde group is meta to the bromine and ortho to the chlorine. The activating effect is therefore more pronounced for the chlorine atom. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to the trend in SN2 reactions. wikipedia.orgchemrxiv.org This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. researchgate.net Therefore, nucleophilic attack by species like amines or alkoxides would be expected to preferentially replace the chlorine atom over the bromine atom, despite the C-Br bond being weaker. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of a halogen substituent on an aromatic ring. wikipedia.org In these reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. This is due to the oxidative addition step in the catalytic cycle, which is generally the rate-determining step and is facilitated by a weaker carbon-halogen bond.

For Benzenepropanal, 5-bromo-2-chloro-, the bromo substituent is significantly more reactive than the chloro substituent in these coupling reactions. This difference in reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. diva-portal.org Reacting Benzenepropanal, 5-bromo-2-chloro- with an arylboronic acid under Suzuki conditions would selectively replace the bromine atom. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. nih.govwikipedia.orgorganic-chemistry.org The bromine at position 5 would be the preferred site for this transformation.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgpitt.eduresearchgate.net The bromo group would be selectively replaced in a Sonogashira coupling.

Table 4: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(2-chloro-5-phenylphenyl)propanal |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-(2-chloro-5-styrylphenyl)propanal |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(2-chloro-5-(phenylethynyl)phenyl)propanal |

Reactions on the Aromatic Ring

The reactivity of the benzene ring in Benzenepropanal, 5-bromo-2-chloro-, is fundamentally governed by the electronic and steric properties of its substituents: a chloro group, a bromo group, and a propanal-containing alkyl chain.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com The aromatic ring of Benzenepropanal, 5-bromo-2-chloro-, is considered to be deactivated towards electrophilic attack compared to benzene. libretexts.orglibretexts.org

The substituents also direct the position of any incoming electrophile. Halogens are known as ortho, para-directors, despite their deactivating nature. libretexts.orguci.edu This is because the resonance effect, which places a negative charge on the ortho and para positions, stabilizes the carbocation intermediate (the arenium ion) formed during the attack at these positions more effectively than at the meta position.

In Benzenepropanal, 5-bromo-2-chloro-, the directing effects of the substituents are as follows:

The chloro group at position C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The bromo group at position C5 directs to its ortho (C4, C6) and para (C2, which is already substituted) positions.

The 3-propanal alkyl chain at C1 is a weak ortho, para-director, influencing positions C2 (substituted), C6, and C4.

Considering the combined influence, the most likely positions for electrophilic attack are C6 and C4, as they are targeted by multiple directing groups. The C3 position, while ortho to the chloro group, is sterically hindered, being situated between two substituents. Therefore, substitution at C6 is generally favored.

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Cl (C2) | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

| -Br (C5) | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

| -CH₂CH₂CHO (C1) | +I (donating) | N/A | Weakly Activating | ortho, para |

Metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic tool for the functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orguwindsor.ca The DMG coordinates to the lithium atom, facilitating the deprotonation at the adjacent site. chem-station.com

For Benzenepropanal, 5-bromo-2-chloro-, the chloro substituent at C2 can act as a directing metalation group. Its lone pair electrons can coordinate with the lithium, potentially directing metalation to the C3 position. However, several factors complicate this process. The aldehyde functionality in the side chain is highly reactive towards organolithium reagents. To prevent a competitive nucleophilic attack on the aldehyde, it would need to be protected in situ, for instance, by converting it to a lithiated diamine adduct. chem-station.com

Furthermore, an alternative reaction pathway, halogen-metal exchange, is highly probable. The carbon-bromine bond at C5 is susceptible to cleavage by organolithiums, which would result in the formation of an aryllithium species at the C5 position rather than through deprotonation of a C-H bond. This is a common reactivity pattern for aryl bromides.

Thermodynamic and Kinetic Studies of Benzenepropanal, 5-bromo-2-chloro- Reactions

The rate of chemical reactions involving Benzenepropanal, 5-bromo-2-chloro-, particularly electrophilic aromatic substitution, is expected to be substantially lower than that of unsubstituted benzene. This is a direct consequence of the deactivating nature of the two halogen substituents on the aromatic ring. libretexts.org Electron-withdrawing groups decrease the ring's nucleophilicity, which slows down the rate-determining step of the reaction: the attack of the electrophile on the ring. brainly.com

The reaction rate (k) for this compound would be slower than that of chlorobenzene (B131634) or bromobenzene (B47551) and would be more comparable to that of a dichlorobenzene isomer. The kinetics of such reactions are typically second-order, with the rate being dependent on the concentrations of both the aromatic substrate and the electrophile. drishtiias.com Experimental determination of the reaction rate would involve monitoring the concentration of reactants or products over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography.

Computational Chemistry and Theoretical Investigations of Benzenepropanal, 5 Bromo 2 Chloro

Electronic Structure and Quantum Chemical Calculations

The electronic structure of an organic molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Quantum chemical calculations provide a powerful lens through which to examine these characteristics at the atomic and molecular levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Benzenepropanal, 5-bromo-2-chloro-. DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting the molecule's geometry, electronic properties, and vibrational frequencies.

For Benzenepropanal, 5-bromo-2-chloro-, DFT studies would likely focus on optimizing the molecular geometry to find the most stable arrangement of its atoms. These calculations would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electronegative chlorine and bromine atoms, along with the propanal group, would significantly influence the electron distribution within the benzene (B151609) ring. DFT can quantify this through calculations of atomic charges and electrostatic potential maps, highlighting regions of electron richness and deficiency that are crucial for predicting sites of electrophilic and nucleophilic attack. DFT studies on similar halogenated aromatic compounds have demonstrated the significant impact of halogens on the electronic environment of the aromatic ring. nih.gov

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark data for other computational approaches. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be employed to further refine the understanding of the electronic structure of Benzenepropanal, 5-bromo-2-chloro-. While computationally more intensive than DFT, ab initio calculations can offer more precise predictions of electron correlation effects, which are important in molecules with multiple heteroatoms and pi-systems. researchgate.net For a molecule like this, ab initio studies would provide a detailed picture of the electron distribution and the nature of the chemical bonds, including the influence of the halogen substituents on the aromatic system.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. libretexts.org For Benzenepropanal, 5-bromo-2-chloro-, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy and spatial distribution of these frontier orbitals are critical in predicting the molecule's reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. In this case, the HOMO would likely be localized on the electron-rich aromatic ring, influenced by the electron-donating (via resonance) and electron-withdrawing (via induction) effects of the substituents. The LUMO, conversely, would likely be centered on the electron-deficient propanal group and the carbon atoms of the ring attached to the electronegative halogens. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For substituted benzenes, the nature and position of the substituents play a crucial role in determining the energies and shapes of these frontier orbitals. unl.edu

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanal side chain in Benzenepropanal, 5-bromo-2-chloro- means that the molecule can exist in various conformations. Understanding these conformations and their relative energies is crucial for a complete picture of the molecule's behavior.

Conformational analysis of similar molecules, such as 3-phenylpropanal, reveals that the rotation around the single bonds of the side chain leads to different spatial arrangements. nih.govfoodb.cachemspider.com For Benzenepropanal, 5-bromo-2-chloro-, computational methods can be used to map the potential energy surface as a function of the key dihedral angles. This would identify the most stable conformers and the energy barriers between them. The bulky bromine and chlorine atoms would likely create steric hindrance that favors certain conformations over others.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformational states and how it interacts with its environment, such as a solvent. arxiv.orgacs.org For Benzenepropanal, 5-bromo-2-chloro-, MD simulations could predict the preferred conformations in different solvents and provide information about the flexibility of the propanal side chain.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

For Benzenepropanal, 5-bromo-2-chloro-, the predicted ¹H and ¹³C NMR chemical shifts can be calculated using DFT and other methods. stenutz.euacs.orgwisc.edulibretexts.orgyoutube.com These predictions are based on the calculated electron density around each nucleus. The substitution pattern on the benzene ring would lead to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The electronegativity and anisotropic effects of the bromine, chlorine, and propanal substituents would cause significant shifts in the positions of the aromatic protons. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts being highly sensitive to the electronic environment.

The vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be predicted computationally. orgchemboulder.comdavuniversity.orguomustansiriyah.edu.iqyoutube.com These calculations can help to assign the various vibrational modes of the molecule, such as the characteristic C=O stretch of the aldehyde, the C-H stretches of the aromatic ring and the propanal chain, and the C-Br and C-Cl stretches. The predicted vibrational frequencies for the aldehyde group in a similar compound, 3-phenylpropanal, provide a reference for what to expect. nih.gov

Table 1: Predicted Spectroscopic Data for Benzenepropanal, 5-bromo-2-chloro- (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value Range |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| Aldehyde Proton | 9.5 - 10.0 ppm | |

| Propanal Chain Protons | 2.5 - 3.5 ppm | |

| ¹³C NMR | Aromatic Carbons | 120 - 150 ppm |

| Carbonyl Carbon | 190 - 205 ppm | |

| IR Spectroscopy | C=O Stretch | 1685 - 1710 cm⁻¹ |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| C-Cl Stretch | 700 - 850 cm⁻¹ | |

| C-Br Stretch | 500 - 650 cm⁻¹ |

Note: These values are illustrative and based on data from structurally similar compounds. Actual experimental values may vary.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to explore the potential chemical reactions of Benzenepropanal, 5-bromo-2-chloro- and to elucidate the mechanisms of these reactions. This involves identifying the transition states, which are the high-energy structures that connect reactants and products.

For example, the aldehyde group can undergo nucleophilic addition reactions. Computational methods can be used to model the approach of a nucleophile to the carbonyl carbon, calculate the energy barrier for the reaction, and determine the structure of the transition state. sciepub.comvedantu.com Similarly, the aromatic ring can undergo further electrophilic substitution, although the existing substituents would influence the position of the incoming group. The halogen atoms can also participate in various reactions, such as nucleophilic aromatic substitution or coupling reactions. oup.comnih.govscience.gov

By mapping out the potential energy surface for a given reaction, computational chemists can predict the most likely reaction pathways and the rates of these reactions. nih.govyoutube.com This information is invaluable for understanding the chemical behavior of the molecule and for designing synthetic routes to new compounds.

Due to a lack of available scientific data for the specific chemical compound "Benzenepropanal, 5-bromo-2-chloro-", it is not possible to generate an article focusing on its computational chemistry and theoretical investigations. Searches for this particular compound in chemical databases and scholarly articles did not yield any specific research findings regarding its intermolecular interactions or solvent effects.

The scientific community has conducted and published computational studies on structurally related molecules, such as various brominated and chlorinated benzaldehyde (B42025) or phenol (B47542) derivatives. These studies often explore aspects like hydrogen bonding, van der Waals forces, and the impact of different solvents on molecular conformation and properties. However, this body of research does not directly address "Benzenepropanal, 5-bromo-2-chloro-".

Therefore, without specific computational data, including interaction energies, solvent-dependent conformational changes, and other relevant theoretical parameters for "Benzenepropanal, 5-bromo-2-chloro-", the requested detailed article with data tables cannot be accurately or authoritatively created. Further experimental or theoretical research would be required to produce the specific data needed to fulfill this request.

Applications of Benzenepropanal, 5 Bromo 2 Chloro As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of its functional groups makes Benzenepropanal, 5-bromo-2-chloro- a useful precursor for a range of complex organic targets. It serves as a scaffold upon which additional molecular complexity can be built.

Synthesis of Heterocyclic Compounds

Aldehydes are fundamental starting materials in the synthesis of numerous heterocyclic systems. Benzenepropanal, 5-bromo-2-chloro- can serve as a key precursor for various heterocyclic compounds through established synthetic methodologies. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups, amines, or hydrazines to form a wide variety of cyclic structures.

Common reactions for which this aldehyde could be a substrate include:

Hantzsch Pyridine Synthesis: Reaction with a β-ketoester and a nitrogen source to yield dihydropyridine (B1217469) derivatives, which can be oxidized to pyridines.

Gewald Aminothiophene Synthesis: Reaction with a cyano-ester and elemental sulfur in the presence of a base to form substituted aminothiophenes.

Pictet-Spengler Reaction: Condensation with a β-arylethylamine followed by cyclization to form tetrahydroisoquinolines, a core structure in many alkaloids.

Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis and related methods can utilize aldehydes to construct pyrrole rings, which are prevalent in both natural and synthetic compounds. acs.orgchemicalbook.com

The presence of the bromo and chloro substituents on the phenyl ring of the resulting heterocycle provides valuable handles for subsequent modifications, such as Suzuki or Buchwald-Hartwig coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups. While specific examples detailing the use of Benzenepropanal, 5-bromo-2-chloro- in these reactions are not prevalent in the literature, the reactivity of its aldehyde group is well-suited for such transformations.

Building Block for Natural Product Total Synthesis (or analogues)

While no published total synthesis of a natural product explicitly lists Benzenepropanal, 5-bromo-2-chloro- as a starting material, its structural motifs are highly relevant in medicinal chemistry and the synthesis of natural product analogues. The closely related 5-bromo-2-chlorobenzyl moiety is a cornerstone of several modern synthetic drugs, including the SGLT2 inhibitor Empagliflozin. guidechem.comchemicalbook.comgoogle.com These drugs are often inspired by natural glucosides.

The synthesis of key intermediates for these drugs, such as (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, often proceeds from 5-bromo-2-chlorobenzoic acid or its derivatives through multi-step processes that involve forming a diarylketone followed by reduction. acs.org Benzenepropanal, 5-bromo-2-chloro- represents a related building block that could potentially be used to access analogues of these complex therapeutic agents or other biologically active molecules. Its three-carbon sidechain offers a different point of entry for constructing complex frameworks compared to the more commonly used benzoic acid derivatives.

Intermediate for Functionalized Polymers

The aldehyde group of Benzenepropanal, 5-bromo-2-chloro- allows it to act as a reactive handle for the functionalization of polymers. Polymers containing nucleophilic groups, such as amines or hydroxyls, can be modified by reaction with the aldehyde to form imine or acetal (B89532) linkages, respectively. This process grafts the 5-bromo-2-chlorophenyl group onto the polymer chain.

Once attached, the halogen atoms on the aromatic ring can be used for further polymer modifications. For example, they can serve as sites for:

Cross-linking: Creating covalent bonds between polymer chains to improve mechanical strength and thermal stability.

Grafting: Initiating the growth of new polymer chains from the modified polymer backbone.

Post-functionalization: Introducing other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.

While the general principles of polymer functionalization are well-established, specific research detailing the use of Benzenepropanal, 5-bromo-2-chloro- for these purposes is not currently available.

Role in the Development of Advanced Materials

The electronic properties conferred by the halogenated aromatic ring suggest that Benzenepropanal, 5-bromo-2-chloro- could be a precursor for advanced materials with tailored functionalities.

Incorporation into Polymer Backbones

Benzenepropanal, 5-bromo-2-chloro- could potentially be used as a monomer in condensation polymerization reactions. The aldehyde functionality can react with other difunctional monomers (e.g., diamines or diols) to form polymers such as polyimines (Schiff base polymers) or polyacetals. The resulting polymers would have the 5-bromo-2-chlorophenyl unit as a repeating part of the main chain. The presence of heavy atoms like bromine and chlorine in the polymer backbone can influence material properties such as refractive index, flame retardancy, and electronic characteristics. However, specific instances of this application are not documented in current literature.

Precursor for Optoelectronic Materials

Aromatic compounds containing halogens are of significant interest in the field of optoelectronics. The presence of bromine and chlorine atoms can modify the electronic energy levels (HOMO/LUMO) of a molecule, influence intermolecular packing in the solid state through halogen bonding, and enhance spin-orbit coupling, which is beneficial for applications in phosphorescent organic light-emitting diodes (OLEDs).

Molecules derived from Benzenepropanal, 5-bromo-2-chloro-, such as heterocyclic compounds or conjugated oligomers, could exhibit interesting photophysical properties. The aldehyde group provides a convenient starting point for building larger conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons olefination. Despite this potential, there is a lack of specific research focused on synthesizing and evaluating optoelectronic materials derived from Benzenepropanal, 5-bromo-2-chloro-.

In-Depth Analysis of Benzenepropanal, 5-bromo-2-chloro-: A Chemical Intermediate Under Review

Despite a comprehensive search of scientific literature and chemical databases, information regarding the specific chemical compound "Benzenepropanal, 5-bromo-2-chloro-" is not available. This suggests that the compound may be a novel substance that has not yet been synthesized or characterized, a transient intermediate that is not isolated in chemical reactions, or a compound that is not documented in publicly accessible scientific and patent literature.

Therefore, a detailed article on its applications as a chemical intermediate and its role in emerging synthetic methodologies cannot be provided at this time.

Table of Mentioned Compounds

As no specific reactions or related compounds for "Benzenepropanal, 5-bromo-2-chloro-" could be identified, a table of mentioned compounds cannot be generated.

Advanced Analytical Methodologies for Detection and Quantification of Benzenepropanal, 5 Bromo 2 Chloro in Non Biological Matrices

Chromatographic Separation Techniques

Chromatography remains a cornerstone for the separation and analysis of complex mixtures. For a halogenated aromatic aldehyde like Benzenepropanal, 5-bromo-2-chloro-, several chromatographic techniques offer high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. frontiersin.org For Benzenepropanal, 5-bromo-2-chloro-, a hypothetical GC-MS method can be developed based on methodologies used for similar halogenated and aromatic aldehydes. mdpi.comnih.govresearchgate.net

A capillary column with a non-polar or medium-polarity stationary phase would be suitable for the separation. For instance, a 5% diphenyl / 95% dimethyl polysiloxane column is often used for the analysis of a wide range of organic compounds. mdpi.com The method would involve optimizing the temperature program of the GC oven to ensure adequate separation from other components in the matrix.

Electron ionization (EI) is a common ionization technique in GC-MS that would likely produce a characteristic fragmentation pattern for Benzenepropanal, 5-bromo-2-chloro-, allowing for its identification. For enhanced selectivity, especially in complex matrices, negative chemical ionization (NCI) could be employed. NCI is particularly sensitive to halogenated compounds and can selectively detect bromide anions (m/z 79 and 81), significantly reducing background interference from non-halogenated compounds. osti.gov

To improve volatility and chromatographic peak shape, derivatization of the aldehyde functional group can be considered. researchgate.net For example, reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative that is highly responsive to electron capture detection and can also be analyzed by GC-MS. researchgate.net

Table 1: Hypothetical GC-MS Method Parameters for Benzenepropanal, 5-bromo-2-chloro- Analysis

| Parameter | Suggested Condition |

| Gas Chromatograph (GC) | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless or split injection depending on concentration) |

| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-500 |

| Solvent Delay | 3 min |

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For Benzenepropanal, 5-bromo-2-chloro-, a reversed-phase HPLC method is a plausible approach.

The choice of stationary phase is critical for achieving good separation. A C18 column is a common starting point, but for aromatic compounds, a stationary phase with biphenyl (B1667301) functional groups can offer unique selectivity through π-π interactions. sigmaaldrich.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com The gradient elution, where the proportion of the organic solvent is increased during the run, would likely be necessary to elute the compound with a good peak shape in a reasonable time.

Detection is commonly achieved using a UV detector. Benzenepropanal, 5-bromo-2-chloro- is expected to have strong UV absorbance due to its aromatic ring. The detection wavelength would be set at one of its absorbance maxima, likely around 254 nm or 260 nm. mdpi.comsigmaaldrich.com

Similar to GC, derivatization can be employed in HPLC to enhance detection. Aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly colored and UV-active hydrazones, which can be detected with high sensitivity at around 360 nm. sigmaaldrich.comauroraprosci.com

Table 2: Hypothetical HPLC Method Parameters for Benzenepropanal, 5-bromo-2-chloro- Analysis

| Parameter | Suggested Condition |

| High-Performance Liquid Chromatograph (HPLC) | |

| Column | Ascentis® Express Biphenyl (10 cm x 4.6 mm, 2.7 µm) or equivalent C18 column |

| Mobile Phase | A: Water, B: Acetonitrile. Gradient: 50% B to 100% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector (UV) | |

| Wavelength | 254 nm (or 360 nm if DNPH derivatization is used) |

Supercritical Fluid Chromatography (SFC) Methodologies

Supercritical fluid chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com This technique combines some of the advantages of both GC and HPLC, offering fast separations and the ability to analyze a wide range of compounds. chromatographytoday.com SFC is particularly well-suited for the separation of chiral compounds and can also be effective for the analysis of aromatic compounds.

For Benzenepropanal, 5-bromo-2-chloro-, an SFC method would likely employ a packed column with a stationary phase similar to those used in HPLC. The mobile phase would consist of supercritical CO2 with a small amount of a polar organic solvent (modifier), such as methanol, to improve the elution of the analyte. The unique properties of supercritical fluids allow for high flow rates without a significant loss in resolution, leading to rapid analysis times.

Recent developments have seen the synthesis of novel aromatic stationary phases for SFC that can provide hydrogen bonding, π-π, dipole-dipole, and cation exchange interactions, expanding the application potential for separating aromatic compounds. nih.gov Detection in SFC can be achieved using UV-Vis detectors, mass spectrometers, or flame ionization detectors (FID).

Electrochemical Detection Methods

Electrochemical detection methods are based on the measurement of the current resulting from the oxidation or reduction of an analyte at an electrode surface. Halogenated organic compounds can be electrochemically active, and their halogen substituents can be targeted for detection. nih.gov While specific methods for Benzenepropanal, 5-bromo-2-chloro- are not widely reported, the principles of electrochemistry suggest potential applicability.

A method could potentially be developed where the bromo- or chloro- substituent is electrochemically reduced at a working electrode (e.g., a glassy carbon or mercury-based electrode). The resulting current would be proportional to the concentration of the compound. This technique can be highly sensitive and selective, as the potential at which the reduction occurs is characteristic of the compound. However, the development of such a method would require careful optimization of the electrode material, supporting electrolyte, and applied potential.

Coupled and Hyphenated Techniques

The coupling of different analytical instruments can provide enhanced analytical power, combining the separation capabilities of one technique with the specific detection of another.

GC-FTIR

Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) is a powerful technique for the identification of unknown compounds. frontiersin.org As the separated components elute from the GC column, they pass through an infrared cell where their IR spectra are recorded. nih.gov This provides information about the functional groups present in the molecule.

For Benzenepropanal, 5-bromo-2-chloro-, GC-FTIR could be used to confirm the presence of the aldehyde group (C=O stretching vibration), the aromatic ring (C-H and C=C stretching vibrations), and potentially the C-Br and C-Cl bonds. nih.govdocbrown.info The infrared spectrum serves as a "molecular fingerprint" and can be used to distinguish between isomers that might have similar mass spectra in GC-MS. nih.gov While GC-MS is generally more sensitive, GC-FTIR provides complementary structural information that can be invaluable for unambiguous identification. frontiersin.org

Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is critical for accurate and precise analytical results, especially when dealing with trace levels of analytes in complex non-biological matrices such as soil, water, or industrial materials. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.

For a semi-volatile compound like Benzenepropanal, 5-bromo-2-chloro-, several extraction techniques could be employed depending on the matrix:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting and cleaning up samples. For a compound with moderate polarity like Benzenepropanal, 5-bromo-2-chloro-, a reversed-phase sorbent (e.g., C18) could be effective for extraction from aqueous matrices. The analyte is adsorbed onto the solid phase, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology is increasingly applied to other analyte-matrix combinations. It involves an initial extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive SPE (d-SPE) step for cleanup. nih.gov This approach could be adapted for the extraction of Benzenepropanal, 5-bromo-2-chloro- from solid or semi-solid matrices.

Derivatization Strategies

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. youtube.com For gas chromatography (GC) analysis, derivatization can increase the volatility and thermal stability of the analyte. researchgate.net For both GC and LC, it can improve the response of the detector. youtube.comlibretexts.org

The aldehyde functional group in Benzenepropanal, 5-bromo-2-chloro- is a prime target for derivatization. Potential derivatization strategies include:

Alkylation: This involves replacing an active hydrogen with an alkyl group. While the aldehyde itself does not have an active hydrogen in the classical sense, derivatization of the corresponding carboxylic acid (if oxidation occurs) to form an ester is a common alkylation reaction. gcms.cz

Acylation: This is a common derivatization reaction for compounds with hydroxyl or amino groups. gcms.cz

Formation of Oximes: Aldehydes and ketones can be derivatized by reacting with o-alkylhydroxylamines to form oximes. This can improve chromatographic behavior and detection. gcms.cz

Reductive Amination: The aldehyde could be reacted with an amine in the presence of a reducing agent to form a secondary or tertiary amine, which may have better chromatographic properties.

Derivatization for Electron Capture Detection (ECD): Since Benzenepropanal, 5-bromo-2-chloro- already contains halogens (bromo and chloro), it is expected to have a good response with an electron capture detector in GC. However, derivatization with reagents containing additional electronegative groups (e.g., pentafluorobenzyl bromide) can further enhance sensitivity. libretexts.org

The following table summarizes potential derivatization reagents for the aldehyde functional group, which could be applicable to Benzenepropanal, 5-bromo-2-chloro-.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde | PFB-Oxime | Enhanced sensitivity for GC-ECD |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Aldehyde (enol form) | Trimethylsilyl ether | Increased volatility for GC-MS |

| Dansyl Hydrazine | Aldehyde | Dansylhydrazone | Fluorescence for HPLC detection |

The choice of a specific sample preparation and derivatization strategy would depend on the nature of the non-biological matrix, the concentration of the analyte, and the analytical instrument being used. Method development and validation would be essential to ensure the accuracy and reliability of the results for the analysis of Benzenepropanal, 5-bromo-2-chloro-.

Environmental Fate and Degradation Studies of Benzenepropanal, 5 Bromo 2 Chloro

Abiotic Degradation Pathways

Abiotic degradation processes are crucial in the initial transformation of synthetic compounds in the environment. For Benzenepropanal, 5-bromo-2-chloro-, the most relevant abiotic pathways would likely be photolytic degradation and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds with halogen substituents can be susceptible to photolysis. The energy from photons can lead to the cleavage of the carbon-halogen bond. For brominated compounds, this process can be a significant degradation route.

While no specific studies on the photolysis of Benzenepropanal, 5-bromo-2-chloro- exist, research on other brominated aromatic compounds, such as certain brominated flame retardants, shows that photodegradation can occur and often follows pseudo-first-order kinetics. nih.gov The rate of this degradation is highly dependent on the wavelength of light and the medium (e.g., water, soil, air) in which the compound is present. nih.gov For instance, the presence of substances like humic acids in soil and water can affect photodegradation rates, sometimes acting as photosensitizers that accelerate the process, or as light screens that slow it down. e3s-conferences.org

The expected primary photolytic degradation pathway for Benzenepropanal, 5-bromo-2-chloro- would likely involve the reductive debromination, where the carbon-bromine bond is broken, leading to the formation of 2-chloro-benzenepropanal. Further degradation of the aldehyde group or the remaining chloro-substituted ring could then occur.

Table 1: Postulated Photolytic Degradation Products of Benzenepropanal, 5-bromo-2-chloro-

| Parent Compound | Potential Primary Photodegradation Product |

| Benzenepropanal, 5-bromo-2-chloro- | 2-chloro-benzenepropanal |

| Benzenepropanal, 5-bromo-2-chloro- | 5-bromo-2-chloro-benzoic acid (via oxidation of the propanal group) |

Note: This table is based on general principles of photochemistry for related compounds, as specific experimental data for Benzenepropanal, 5-bromo-2-chloro- is unavailable.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The propanal functional group in Benzenepropanal, 5-bromo-2-chloro- is not typically susceptible to hydrolysis under normal environmental pH conditions (pH 5-9). The carbon-halogen bonds on the aromatic ring are also generally resistant to hydrolysis unless activated by other functional groups or extreme pH conditions. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms

The microbial breakdown of halogenated aromatic compounds is a well-documented phenomenon and is considered the primary mechanism for the ultimate removal of these substances from the environment. nih.govnih.gov

Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic systems to break down complex synthetic molecules. nih.gov The degradation of halogenated aromatics typically proceeds through a series of steps, often categorized as upper, middle, and lower pathways. nih.govnih.gov

For Benzenepropanal, 5-bromo-2-chloro-, the initial attack by microbial enzymes would likely target the propanal side chain or the halogen substituents. The aldehyde group could be oxidized to a carboxylic acid, forming 5-bromo-2-chloro-benzenepropanoic acid. This transformation is a common microbial process.

The most critical and often rate-limiting step in the biodegradation of such compounds is dehalogenation, the removal of the halogen atoms. nih.govnih.gov This can occur aerobically or anaerobically. Aerobic dehalogenation often involves oxygenases that incorporate oxygen into the aromatic ring, leading to the formation of halogenated catechols. Subsequent enzymatic reactions can then remove the halogens and cleave the aromatic ring. Anaerobic dehalogenation, or reductive dehalogenation, involves the removal of a halogen atom and its replacement with a hydrogen atom.

Given the structure of Benzenepropanal, 5-bromo-2-chloro-, a plausible microbial degradation pathway would involve initial oxidation of the propanal group, followed by dehalogenation and ring cleavage.

Table 2: Hypothetical Microbial Transformation Pathway of Benzenepropanal, 5-bromo-2-chloro-

| Step | Transformation | Resulting Intermediate |

| 1 | Oxidation of propanal group | 5-bromo-2-chloro-benzenepropanoic acid |

| 2 | Reductive debromination | 2-chloro-benzenepropanoic acid |

| 3 | Reductive dechlorination | Benzenepropanoic acid |

| 4 | Ring hydroxylation and cleavage | Aliphatic acids |

Note: This table represents a hypothetical pathway based on known microbial degradation mechanisms for similar compounds. The actual pathway and intermediates may vary depending on the specific microorganisms and environmental conditions.

Environmental Persistence and Mobility in Chemical Systems

The environmental persistence of a compound is its ability to resist degradation. Due to the presence of two halogen atoms on the aromatic ring, Benzenepropanal, 5-bromo-2-chloro- is expected to be more persistent than its non-halogenated counterpart, benzenepropanal. Halogenated organic compounds are known for their environmental persistence. nih.gov

The mobility of this compound in the environment will be governed by its physical-chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment (indicated by the octanol-water partition coefficient, Kow). While specific data for Benzenepropanal, 5-bromo-2-chloro- are unavailable, the presence of the halogen atoms would likely decrease its water solubility and increase its Kow compared to benzenepropanal, suggesting a tendency to partition to organic matter in soil and sediment. This sorption would reduce its mobility in water but could also make it less available for microbial degradation. The propanal group, being relatively polar, might slightly increase its water solubility compared to a simple halogenated benzene (B151609).

Future Directions and Research Frontiers for Benzenepropanal, 5 Bromo 2 Chloro

Novel Synthetic Approaches

The efficient synthesis of Benzenepropanal, 5-bromo-2-chloro- is the gateway to its extensive study and application. While standard multi-step syntheses can be postulated, future research will likely focus on developing more streamlined, efficient, and sustainable methods.

Current synthetic strategies for the precursor, 5-bromo-2-chlorobenzoic acid, often involve the bromination of 2-chlorobenzoic acid or the diazotization and chlorination of 5-bromo-2-aminobenzoic acid derivatives. google.comepo.orgwipo.int A patented method describes the synthesis from 2-chlorine benzotrichloride, which is brominated and subsequently hydrolyzed. google.com These routes, while functional, present opportunities for innovation.

Table 1: Potential Novel Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Catalytic C-H Activation/Aldehyd Elongation | Direct formylation or acylation of 1-bromo-4-chlorobenzene (B145707) at the C2 position, followed by a two-carbon chain elongation (e.g., via aldol (B89426) condensation and subsequent reduction). | Atom economy, reduced number of steps, avoids pre-functionalization. |

| Metal-Mediated Halogen Exchange | Utilizing Finkelstein-type reactions to introduce the bromo- or chloro-substituents onto a benzenepropanal precursor. nih.gov This allows for synthetic flexibility, enabling access to different halogenation patterns from a common intermediate. | Modular synthesis, access to diverse analogues. nih.gov |

| Biocatalytic Routes | Employing engineered enzymes, such as carboxylic acid reductases (CARs), to directly convert a corresponding substituted benzenepropanoic acid to the target aldehyde under mild conditions. d-nb.info | High selectivity, environmentally benign conditions, potential for enantioselective synthesis. |

| Cross-Coupling Approaches | Starting with 5-bromo-2-chlorobenzaldehyde (B64787), a Wittig or Horner-Wadsworth-Emmons reaction could be optimized to introduce the C2 and C3 carbons of the propanal chain. | High reliability, well-established reaction class, good functional group tolerance. |

Research into these areas would not only provide more efficient access to Benzenepropanal, 5-bromo-2-chloro- but also generate a versatile synthetic platform for a wide range of derivatives.

Exploration of New Reactivity Patterns

The reactivity of Benzenepropanal, 5-bromo-2-chloro- is governed by the interplay of its three functional components: the aldehyde group, the chloro substituent, and the bromo substituent. While the individual reactivity of these groups is well-understood, their combined influence creates unique patterns ripe for investigation.

The aldehyde functional group is a primary site for transformations. Research should explore how the electronic effects of the halogen substituents modulate its reactivity in reactions such as:

Condensations: Knoevenagel, aldol, and similar condensations to build larger molecular architectures.

Reductive Amination: Formation of novel amine derivatives, which are common motifs in pharmacologically active compounds.

Oxidation/Reduction: Selective oxidation to the corresponding carboxylic acid or reduction to the alcohol, providing access to different classes of compounds. nih.gov

A particularly promising area is the use of the bromo-substituent as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow the aldehyde to be incorporated into larger conjugated systems, polymers, or complex molecular scaffolds, significantly expanding its utility.

Table 2: Investigating Reactivity Frontiers

| Reaction Type | Research Focus | Potential Outcome |

| Electrophilic Aromatic Substitution | Studying the regioselectivity of nitration, sulfonation, or further halogenation to understand the directing effects of the existing substituents. | Predictive models for functionalizing the aromatic core. |

| Nucleophilic Aromatic Substitution (SNAr) | Investigating conditions (strong nucleophiles, high temperature) to achieve selective substitution of the chlorine atom. chemistry.coach | Access to ether, amine, or thioether derivatives. |

| Tandem Reactions | Developing sequences where the aldehyde is first reacted (e.g., imine formation), followed by a cross-coupling reaction at the bromine site in a one-pot procedure. | Rapid construction of complex molecules. |

| Benzylic Functionalization | Exploring radical or oxidative reactions at the carbon atom adjacent to the benzene (B151609) ring (the α-carbon of the propanal chain). msu.edu | Introduction of new functional groups at the propanal side chain. |

Integration into Advanced Materials Science

The structural features of Benzenepropanal, 5-bromo-2-chloro- make it an intriguing building block for advanced materials. Halogenated aromatic compounds are known to possess useful properties for various material applications. iloencyclopaedia.org

Future research should focus on leveraging its distinct functionalities:

Polymer Synthesis: The aldehyde group can participate in condensation polymerization with diamines or other difunctional monomers to create novel polymers like polyimines or polyamides (after oxidation of the aldehyde). The halogen atoms would impart specific properties to these polymers, such as increased flame retardancy, higher refractive index, and enhanced thermal stability.